molecular formula C9H16ClNO B13305916 3-Tert-butylpyrrolidine-1-carbonyl chloride

3-Tert-butylpyrrolidine-1-carbonyl chloride

Cat. No.: B13305916
M. Wt: 189.68 g/mol
InChI Key: DFGBXWVEHRKGEK-UHFFFAOYSA-N
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Description

3-Tert-butylpyrrolidine-1-carbonyl chloride is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

3-tert-Butylpyrrolidine+Thionyl chloride3-Tert-butylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-tert-Butylpyrrolidine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-tert-Butylpyrrolidine+Thionyl chloride→3-Tert-butylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylpyrrolidine-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 3-tert-butylpyrrolidine-1-carboxylic acid.

    Reduction: Formation of 3-tert-butylpyrrolidine-1-carbaldehyde or 3-tert-butylpyrrolidine-1-methanol.

Scientific Research Applications

3-Tert-butylpyrrolidine-1-carbonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: Investigated for its potential use in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Tert-butylpyrrolidine-1-carbonyl chloride depends on its specific application. In general, the compound can act as an acylating agent, transferring its carbonyl chloride group to nucleophilic targets such as amines or alcohols. This reactivity is useful in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    3-Tert-butylpyrrolidine-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.

    3-Tert-butylpyrrolidine-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

Uniqueness

3-Tert-butylpyrrolidine-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

3-tert-butylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-9(2,3)7-4-5-11(6-7)8(10)12/h7H,4-6H2,1-3H3

InChI Key

DFGBXWVEHRKGEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(C1)C(=O)Cl

Origin of Product

United States

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